molecular formula C11H11BrN2O2 B1408857 ethyl 6-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate CAS No. 1704065-80-4

ethyl 6-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Cat. No.: B1408857
CAS No.: 1704065-80-4
M. Wt: 283.12 g/mol
InChI Key: QHCSZEGOJWINEM-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C11H11BrN2O2 and its molecular weight is 283.12 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemistry

Ethyl 6-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is involved in various synthetic processes and chemical reactions. For instance, it serves as a starting material in the synthesis of a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, which are derived from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate. One such compound synthesized through this process exhibited antibacterial activity in vitro, highlighting its potential in developing new antibacterial agents (Toja et al., 1986). Moreover, it acts as a 1,4-dipole synthon in [4 + 2] annulations with N-tosylimines, leading to the formation of highly functionalized tetrahydropyridines, which have significant implications in medicinal chemistry (Zhu, Lan, & Kwon, 2003).

Pharmaceutical Applications

In the pharmaceutical realm, this compound is utilized in the creation of various derivatives with potential therapeutic applications. For example, its reactions with different nucleophiles have resulted in compounds that might be useful in the development of new medications (Gadzhili et al., 2015). Additionally, novel derivatives of Ethyl 5-Methyl-6-cyano-7-substituted-2-oxo-2H-pyrano [2,3-b]pyridine-3-carboxylate, synthesized from related compounds, are expected to exhibit antihypertensive activity, indicating their potential use in treating hypertension (Kumar & Mashelker, 2006).

Antiviral Activity

One of the most notable applications of derivatives of this compound is in antiviral research. A study on derivatives of ethyl 6‐bromo‐8‐hydroxyimidazo[1,2‐a]pyridine‐3‐carboxylate revealed that these compounds have significant anti-hepatitis B virus activity. They were evaluated in HepG2.2.15 cells, with some showing high effectiveness in inhibiting the replication of HBV DNA (Chen et al., 2011).

Antioxidant Activity

Additionally, certain derivatives of this compound have shown remarkable antioxidant activity. This opens up possibilities for their use in treating diseases where oxidative stress is a significant contributing factor (Zaki et al., 2017).

Properties

IUPAC Name

ethyl 6-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c1-3-16-11(15)9-6(2)13-10-7(9)4-5-8(12)14-10/h4-5H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCSZEGOJWINEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C1C=CC(=N2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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